BenchChemオンラインストアへようこそ!

UK-59811 HCl

Structural Biology Ion Channel Pharmacology X-ray Crystallography

UK-59811 HCl is a Br-dihydropyridine derivative for structural biology and ion channel pharmacology. Its bromine atom enables unambiguous crystallographic localization via anomalous scattering, a critical feature lacking in amlodipine or nimodipine. The dual binding mode (lipid-facing at <1 µM, pore at >1 µM) allows dissection of allosteric modulation from pore occlusion with a single compound. Ideal for SAR and state-dependence studies.

Molecular Formula C22H30BrClN2O5
Molecular Weight 517.85
Cat. No. B1193880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-59811 HCl
SynonymsUK59811 HCl;  UK 59811 HCl;  UK-59811 HCl;  UK-59811 hydrochloride
Molecular FormulaC22H30BrClN2O5
Molecular Weight517.85
Structural Identifiers
SMILESO=C(C1=C(COCCN(C)C)NC(C)=C(C(OC)=O)C1C2=CC=CC=C2Br)OCC.[H]Cl
InChIInChI=1S/C22H29BrN2O5.ClH/c1-6-30-22(27)20-17(13-29-12-11-25(3)4)24-14(2)18(21(26)28-5)19(20)15-9-7-8-10-16(15)23;/h7-10,19,24H,6,11-13H2,1-5H3;1H
InChIKeyJZOQTVYILXBAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Product-Specific Evidence Guide for UK-59811 HCl: Quantitative Differentiation for Calcium Channel Research Tool Procurement


UK-59811 HCl is a Br-dihydropyridine derivative that serves as a potent, state-dependent inhibitor of the bacterial homotetrameric model voltage-gated calcium channel CaVAb [1]. It is utilized as a research tool in structural biology and ion channel pharmacology, characterized by an IC50 of 194 ± 22 nM against CaVAb [2] and a distinct binding mode at the lipid-facing pore interface .

Why Generic Dihydropyridine Substitution Fails for CaVAb Structural and Functional Studies Using UK-59811 HCl


Generic dihydropyridine calcium channel blockers cannot substitute for UK-59811 HCl in research applications due to critical structural and functional distinctions. UK-59811 HCl contains a bromine atom, which enables anomalous scattering for unambiguous crystallographic localization [1], a feature absent in amlodipine, nimodipine, and nifedipine. Moreover, its binding site at the lipid-facing interface between subunits [2] differs from the pore-blocking mechanism of phenylalkylamines like verapamil [3], and its IC50 of 194 nM differs substantially from other dihydropyridines in the CaVAb system [4].

Quantitative Evidence Guide: UK-59811 HCl Differentiation vs. Amlodipine, Nimodipine, and Verapamil in CaVAb Inhibition


Distinct Binding Site Location: Lipid-Facing Interface vs. Pore Cavity

UK-59811 HCl binds at the outer, lipid-facing surface of the pore, at the interface between two CaVAb subunits, a site distinct from the central cavity pore block observed for Br-verapamil . This lipid-facing binding mode is shared by other dihydropyridines like amlodipine and nimodipine but is directly contrasted with phenylalkylamine binding [1].

Structural Biology Ion Channel Pharmacology X-ray Crystallography

Bromine Atom Enables Unambiguous Crystallographic Localization via Anomalous Scattering

UK-59811 HCl contains a bromine atom, which generates strong anomalous scattering density (3σ-3.5σ) in X-ray diffraction experiments, allowing precise localization within the binding pocket [1]. In contrast, amlodipine and nimodipine lack a heavy atom, relying solely on Fo–Fc electron density maps for positioning [2].

X-ray Crystallography Structural Biology Ligand Mapping

Moderate Potency (IC50 194 nM) Differentiates UK-59811 from High-Potency Amlodipine (IC50 10 nM) in CaVAb Assays

UK-59811 HCl inhibits CaVAb with an IC50 of 194 ± 22 nM, which is 19.4-fold less potent than amlodipine (IC50 = 10 ± 0.4 nM) but 1.94-fold less potent than nimodipine (IC50 = 100 ± 9 nM) in the same system [1][2].

Electrophysiology Ion Channel Pharmacology Potency Screening

State-Dependent Inhibition Profile Differs from Br-Verapamil in Use-Dependent Block

UK-59811 HCl exhibits state-dependent inhibition of CaVAb, but unlike Br-verapamil, which shows a marked use-dependent block (resting state IC50 = 24 ± 1.6 μM; state-dependent IC50 = 810 ± 80 nM), UK-59811's inhibition is less dramatically altered by channel state [1][2].

State-Dependent Pharmacology Electrophysiology Ion Channel Gating

Concentration-Dependent Dual Binding Mode: Lipid Site at <1 μM, Pore Site at >1 μM

At concentrations below 1 μM, UK-59811 HCl binds exclusively at the lipid-facing interface; above 1 μM, it additionally binds within the central cavity pore, a dual-mode behavior not reported for amlodipine or nimodipine in the CaVAb system .

Concentration-Dependent Pharmacology Ligand Binding Mechanism of Action

Structural Superposition Reveals Distinct Dihydropyridine Ring Orientation vs. Amlodipine and Nimodipine

Superposition of CaVAb complexes shows that the dihydropyridine ring of UK-59811 (magenta) adopts a distinct orientation compared to amlodipine (cyan) and nimodipine (yellow) within the same lipid-facing binding pocket [1].

Structural Biology Molecular Docking Drug Design

Optimal Application Scenarios for UK-59811 HCl Based on Quantitative Differentiation


High-Resolution X-ray Crystallography of Voltage-Gated Calcium Channels

UK-59811 HCl is the preferred ligand for crystallographic studies of CaVAb due to its bromine atom, which enables unambiguous localization via anomalous scattering. The 3σ-3.5σ anomalous density maps [1] provide definitive orientation determination, reducing model bias and improving map interpretability compared to heavy-atom-lacking dihydropyridines like amlodipine or nimodipine [2].

Electrophysiological Studies of Allosteric vs. Orthosteric Modulation

The concentration-dependent dual binding mode of UK-59811 HCl—lipid-facing site at <1 μM, pore site at >1 μM [1]—allows researchers to dissect allosteric modulation (low concentrations) from pore occlusion (high concentrations) using a single compound. This is not achievable with amlodipine or nimodipine, which lack secondary pore binding [2].

State-Dependent Pharmacology Experiments Requiring Distinct Profile

For studies investigating use-dependent block, UK-59811 HCl serves as a control compound with a different state-dependence profile than Br-verapamil. While Br-verapamil shows a ~30-fold shift between resting and state-dependent IC50 [1], UK-59811's inhibition is less influenced by channel state [2], making it valuable for comparative gating mechanism studies.

Structure-Activity Relationship (SAR) Studies with Unique Ligand Pose

The distinct orientation of UK-59811's dihydropyridine ring within the binding pocket, as revealed by structural superposition with amlodipine and nimodipine [1], provides a unique chemical scaffold for SAR investigations. Researchers can explore how subtle changes in ring orientation affect potency and binding kinetics, using UK-59811 HCl as a reference ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-59811 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.